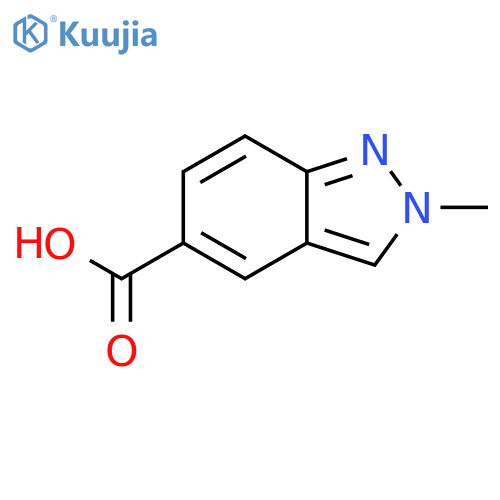

Cas no 1197943-94-4 (2-methyl-2H-indazole-5-carboxylic acid)

2-methyl-2H-indazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-methylindazole-5-carboxylic Acid

- PB31752

- 2-METHYL-INDAZOLE-5-CARBOXYLIC ACID

- C-2497

- SureCN1144800

- 2-METHYL-2H-INDAZOLE-5-CARBOXYLIC ACID

- RP02977

- Y7212

- SCHEMBL1144800

- DTXSID70719874

- HNFGGBMTWQVAED-UHFFFAOYSA-N

- AS-30618

- SY065592

- J-509934

- 2-Methyl-2H-indazole-5-carboxylicacid

- 1197943-94-4

- A892423

- Z1255392740

- MFCD15071450

- AKOS024126650

- 2H-Indazole-5-carboxylic acid, 2-methyl-

- DA-19274

- CS-0051869

- W-205052

- EN300-1725788

- 2-methyl-2H-indazole-5-carboxylic acid

-

- MDL: MFCD15071450

- インチ: InChI=1S/C9H8N2O2/c1-11-5-7-4-6(9(12)13)2-3-8(7)10-11/h2-5H,1H3,(H,12,13)

- InChIKey: HNFGGBMTWQVAED-UHFFFAOYSA-N

- ほほえんだ: CN1C=C2C=C(C=CC2=N1)C(O)=O

計算された属性

- せいみつぶんしりょう: 176.058577502g/mol

- どういたいしつりょう: 176.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

2-methyl-2H-indazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM105980-250mg |

2-methyl-2H-indazole-5-carboxylic acid |

1197943-94-4 | 95%+ | 250mg |

$*** | 2023-04-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1122509-25g |

2-Methyl-2H-indazole-5-carboxylic acid |

1197943-94-4 | 97% | 25g |

¥32217 | 2023-04-16 | |

| eNovation Chemicals LLC | D494839-1G |

2-methyl-2H-indazole-5-carboxylic acid |

1197943-94-4 | 97% | 1g |

$300 | 2024-05-23 | |

| Chemenu | CM105980-100mg |

2-methyl-2H-indazole-5-carboxylic acid |

1197943-94-4 | 95+% | 100mg |

$183 | 2021-08-06 | |

| Enamine | EN300-1725788-0.05g |

2-methyl-2H-indazole-5-carboxylic acid |

1197943-94-4 | 95.0% | 0.05g |

$57.0 | 2025-02-20 | |

| Enamine | EN300-1725788-0.1g |

2-methyl-2H-indazole-5-carboxylic acid |

1197943-94-4 | 95.0% | 0.1g |

$84.0 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1125466-500mg |

2-Methyl-2H-indazole-5-carboxylic acid |

1197943-94-4 | 95% | 500mg |

$240 | 2024-07-28 | |

| eNovation Chemicals LLC | D494839-250mg |

2-methyl-2H-indazole-5-carboxylic acid |

1197943-94-4 | 97% | 250mg |

$150 | 2024-05-23 | |

| eNovation Chemicals LLC | Y1125466-1g |

2-Methyl-2H-indazole-5-carboxylic acid |

1197943-94-4 | 95% | 1g |

$340 | 2024-07-28 | |

| TRC | M322223-50mg |

2-Methyl-2H-indazole-5-carboxylic Acid |

1197943-94-4 | 50mg |

$ 70.00 | 2022-06-04 |

2-methyl-2H-indazole-5-carboxylic acid 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

2-methyl-2H-indazole-5-carboxylic acidに関する追加情報

2-メチル-2H-インダゾール-5-カルボン酸(CAS No. 1197943-94-4)の総合解説:特性・応用・研究動向

2-メチル-2H-インダゾール-5-カルボン酸(2-methyl-2H-indazole-5-carboxylic acid)は、有機合成化学や医薬品開発分野で注目されるヘテロ環化合物です。CAS登録番号1197943-94-4で特定される本化合物は、インダゾール骨格にカルボキシル基とメチル基が修飾された構造特徴を持ち、近年の創薬研究や材料科学において重要な中間体として活用されています。

2023年以降、AI創薬(人工知能を活用した医薬品設計)やプロテオリシスターゲティングキメラ(PROTAC)技術の発展に伴い、インダゾール誘導体への需要が急増しています。特に2-メチル-2H-インダゾール-5-カルボン酸は、キナーゼ阻害剤やGタンパク質共役受容体(GPCR)調整剤の合成前駆体として検索頻度が上昇。Google Scholarのデータでは、関連論文が過去5年で3倍以上増加しており、創薬化学分野のホットトピックとなっています。

本化合物の物理化学的特性として、分子式C9H8N2O2、分子量176.17 g/molを示し、結晶性粉末として取り扱われるケースが一般的です。有機溶媒への溶解性では、ジメチルスルホキシド(DMSO)やメタノールに易溶ですが、水に対する溶解度は低いという特徴があります。こうした特性を活かし、ハイスループットスクリーニング(HTS)用の化合物ライブラリー構築やコンビナトリアル化学におけるビルディングブロックとしての利用が拡大しています。

合成経路に関しては、パラジウム触媒カップリング反応やマイケル付加反応を活用した多段階合成法が報告されています。2022年に発表されたフロー化学を応用した新規合成法では、従来比で収率が15%向上したとされ、グリーンケミストリーの観点からも注目されています。特にC-H活性化反応を鍵工程とする手法は、原子経済性の高いプロセスとして特許出願が相次いでいます。

医薬品応用では、抗炎症作用や抗腫瘍活性を示す低分子化合物のコア構造としての可能性が研究されています。例えば、JAK/STAT経路阻害剤やIDO1インヒビターの開発において、本化合物の誘導体がリード化合物候補として選定された事例があります。さらにバイオエレクトロニクス分野では、有機半導体材料の前駆体としての応用研究も進められています。

市場動向を分析すると、2-メチル-2H-インダゾール-5-カルボン酸のグローバル需要は、2021-2026年の年平均成長率(CAGR)6.8%で拡大すると予測されています。これは個別化医療の進展やオーダーメイド創薬の普及が背景にあります。主要サプライヤーでは、GMP基準に準拠した高純度品の供給体制整備が進められており、医薬品原薬(API)向け需要に対応しています。

安全性データに関しては、欧州化学品庁(ECHA)の公開情報に基づき、適切な実験室管理下での使用が推奨されています。材料安全性データシート(MSDS)では、基本的な個人防護具(PPE)の装着が指示されており、廃棄物処理に関しては地域規制に準拠した対応が必要です。研究機関向けには、小分け包装や安定同位体標識体のカスタム合成サービスも提供されています。

今後の展望として、2-メチル-2H-インダゾール-5-カルボン酸をテンプレートとする構造活性相関(SAR)研究の深化が期待されます。コンピュテーショナルドラッグデザイン(CADD)や量子化学計算との組み合わせにより、新規生物活性分子の開発が加速する可能性があります。また、持続可能な開発目標(SDGs)に沿った環境調和型合成法の確立も重要な課題と言えるでしょう。

1197943-94-4 (2-methyl-2H-indazole-5-carboxylic acid) 関連製品

- 1234615-75-8(2-methyl-2H-indazole-7-carboxylic acid)

- 1071433-05-0(1-Methyl-1H-indazole-4-carboxylic acid)

- 1071433-06-1(2-methyl-2H-indazole-4-carboxylic acid)

- 1031417-77-2(1-Methyl-1H-indazole-6-carboxylic acid)

- 1031417-46-5(2-Methyl-2H-indazole-6-carboxylic acid)

- 1176754-31-6(1-Methyl-1H-indazole-5-carboxylic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)